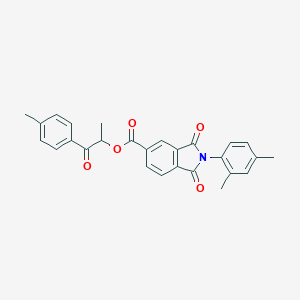
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-Trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of quinolinecarboxamides.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, FLT3, and JAK3. BTK is a crucial kinase involved in the development and progression of B-cell malignancies, while FLT3 and JAK3 are involved in the development and progression of several other types of cancers and autoimmune disorders. By inhibiting these kinases, TAK-659 can effectively suppress the growth and proliferation of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit several biochemical and physiological effects. It has been shown to effectively inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, TAK-659 has been shown to modulate the immune system by suppressing the activity of T-cells and B-cells. These effects have been observed in several preclinical studies and have shown promising results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it an attractive candidate for the treatment of several diseases. Additionally, TAK-659 has been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, there are also some limitations associated with TAK-659. It has been shown to exhibit off-target effects, which can lead to undesirable side effects. Additionally, the long-term safety and efficacy of TAK-659 are yet to be established.
Direcciones Futuras
There are several future directions for the study of TAK-659. Firstly, further preclinical studies are required to establish the long-term safety and efficacy of TAK-659. Additionally, clinical trials are required to evaluate the effectiveness of TAK-659 in the treatment of cancer and autoimmune disorders. Furthermore, the development of novel analogs of TAK-659 with improved potency and selectivity is also an area of future research. Finally, the identification of biomarkers that can predict the response of patients to TAK-659 is also an area of active research.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It exhibits potent inhibitory activity against several kinases and has been investigated for its potential use in the treatment of cancer and autoimmune disorders. While there are several advantages associated with TAK-659, there are also some limitations, and further research is required to establish its long-term safety and efficacy.
Métodos De Síntesis
The synthesis method of TAK-659 involves the reaction of 3-phenoxyaniline with 2-pyridinecarboxylic acid to form the intermediate product, which is then reacted with 2,7,7-trimethyl-5-oxo-4-(2-pyridyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield TAK-659. This method has been described in detail in the scientific literature and has been successfully replicated by several researchers.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of several diseases, including cancer and autoimmune disorders. Thus, TAK-659 has been investigated for its potential use in the treatment of these diseases.
Propiedades
Nombre del producto |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C30H29N3O3 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-19-26(29(35)33-25-14-7-8-15-31-25)27(28-23(32-19)17-30(2,3)18-24(28)34)20-10-9-13-22(16-20)36-21-11-5-4-6-12-21/h4-16,27,32H,17-18H2,1-3H3,(H,31,33,35) |
Clave InChI |
KNWTVQAZCYDKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=N5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)










